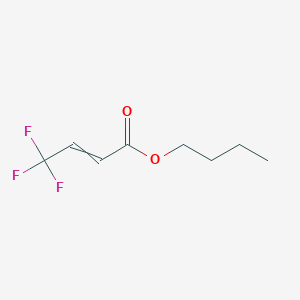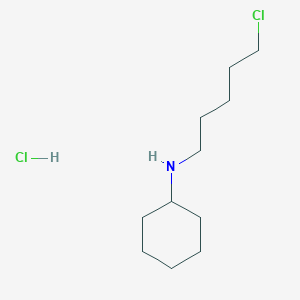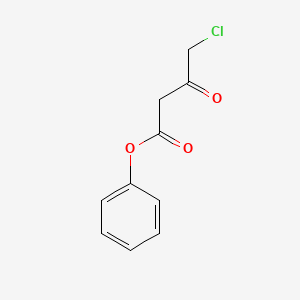
Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- is an organic compound with the molecular formula C14H12ClNOS It is a derivative of benzenecarbothioamide, where the phenyl ring is substituted with a 4-chlorophenyl group and a 4-methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- typically involves the reaction of 4-chloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the desired product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit certain enzymes and proteins makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as conductivity or thermal stability.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. The pathways involved may include the inhibition of DNA synthesis or the induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl-
- Benzenecarbothioamide, N-(4-chlorophenyl)-4-ethyl-
- Benzenecarbothioamide, N-(4-chlorophenyl)-4-propyl-
Uniqueness
Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents. Additionally, the presence of the 4-chlorophenyl group can contribute to the compound’s stability and resistance to metabolic degradation.
Eigenschaften
CAS-Nummer |
127351-02-4 |
|---|---|
Molekularformel |
C14H12ClNOS |
Molekulargewicht |
277.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C14H12ClNOS/c1-17-13-8-2-10(3-9-13)14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,18) |
InChI-Schlüssel |
RJJFSCNAZJXXCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


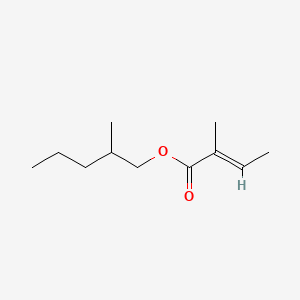

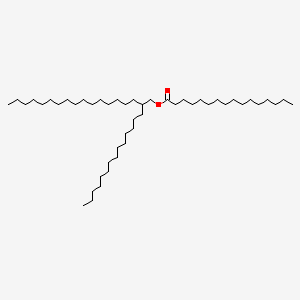

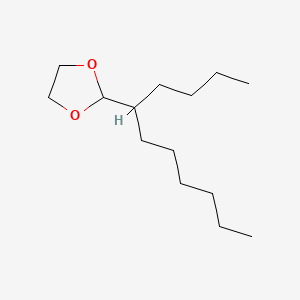

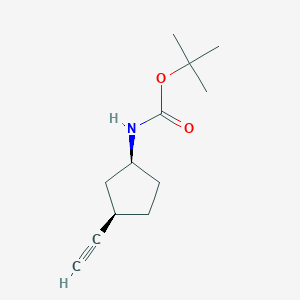
![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)


